1,3-Dibenzyl Anthrose
Description
Contextualization within Carbohydrate Chemistry
Carbohydrates are a fundamental class of biomolecules, and their simplest units are monosaccharides, also known as simple sugars. nih.govwikipedia.org These monomers, such as glucose or fructose, serve as the building blocks for more complex structures like disaccharides and polysaccharides. wikipedia.org The chemical synthesis of complex carbohydrates, or oligosaccharides, is a significant challenge in organic chemistry. news-medical.net This difficulty arises from the multiple hydroxyl (-OH) groups present on each monosaccharide unit, which have similar reactivity. news-medical.netwiserpub.com
To achieve the desired regioselectivity and chemoselectivity in oligosaccharide synthesis, chemists employ "protecting groups". news-medical.netwiserpub.com These are chemical moieties that temporarily mask a reactive functional group, such as a hydroxyl group, preventing it from reacting while other parts of the molecule are modified. news-medical.net After the desired transformations are complete, the protecting group can be removed under specific conditions to restore the original functional group. wiley-vch.de 1,3-Dibenzyl Anthrose (B1140155) is an example of such a protected monosaccharide, where specific hydroxyl groups are masked by benzyl (B1604629) ethers, preparing it for use in a larger synthetic strategy.
Derivation from the Anthrose Monosaccharide Scaffold
The parent compound, anthrose, is a rare deoxyamino sugar. It is a known component of the exosporium (the outermost layer) of spores from the bacterium Bacillus anthracis, the causative agent of anthrax. nih.govwiley-vch.de Specifically, anthrose is a key constituent of a unique tetrasaccharide found on the surface of these spores, which consists of three L-rhamnose units and one D-anthrose unit. wiley-vch.de The uniqueness of anthrose makes this tetrasaccharide a target of interest for synthetic chemists. wiley-vch.de
The full chemical name for anthrose reveals its structure: 4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranoside. nih.gov 1,3-Dibenzyl Anthrose is a laboratory-synthesized derivative of this natural scaffold. In this derivative, the hydroxyl groups at the C-1 (anomeric) and C-3 positions of the pyranose ring are converted into benzyl ethers. This modification is achieved through chemical reactions, such as Williamson ether synthesis, which involves reacting the sugar's alcohol groups with a benzylating agent like benzyl bromide. wiserpub.com This targeted protection leaves other positions on the sugar available for further chemical modification or for glycosidic bond formation.
Rationale for Dibenzyl Protection in Complex Carbohydrate Synthesis
The use of protecting groups is a cornerstone of modern carbohydrate synthesis, and the choice of protecting group is critical to the success of a synthetic route. news-medical.netnih.gov Benzyl ethers (often abbreviated as Bn) are among the most widely used "permanent" protecting groups in carbohydrate chemistry. wiley-vch.deacs.org
The rationale for using dibenzyl protection in a molecule like this compound is multi-faceted:
Stability: Benzyl ethers are highly stable across a wide range of reaction conditions, including both acidic and basic environments, which are common in multi-step syntheses. wiley-vch.de This robustness ensures the protecting groups remain intact while other chemical transformations are performed on the molecule.
Mild Removal: Despite their stability, benzyl groups can be removed under very mild and specific conditions, most commonly through catalytic hydrogenation. wiley-vch.de This process is typically clean and high-yielding and does not harm other functional groups in the final complex oligosaccharide. wiley-vch.de
Influence on Reactivity: The protecting groups on a carbohydrate donor or acceptor play a crucial role in determining the stereochemical outcome of glycosylation reactions. nih.gov The presence of a non-participating group like a benzyl ether at the C-2 position can influence the formation of either alpha or beta glycosidic linkages. While the native anthrose has a methyl ether at C-2, the protection strategy at other sites like C-1 and C-3 is vital for controlling reactivity in subsequent coupling steps.
Regioselective Control: By protecting the C-1 and C-3 hydroxyls, chemists can direct reactions to other positions on the anthrose ring. This control is essential for building complex oligosaccharides in a precise, step-by-step manner. news-medical.netwiserpub.com For instance, leaving a hydroxyl group at C-2 or another position free would allow for the selective formation of a glycosidic bond at that specific site.
In essence, preparing this compound is a strategic step that transforms the rare natural sugar into a versatile building block, enabling its incorporation into larger, more complex molecules for research purposes, such as developing probes or diagnostic tools related to the B. anthracis bacterium. researchgate.net
Data Tables
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₅NO₆ | scbt.com |
| Molecular Weight | 457.56 g/mol | scbt.com |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetic anhydride (B1165640) |
| Anthrose |
| Benzil |
| Benzyl bromide |
| Dibenzyl ketone |
| Fructose |
| Galactose |
| Glucose |
| L-rhamnose |
| Phenylacetic acid |
| Potassium acetate (B1210297) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H35NO6 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-hydroxy-N-[(2R,3R,4S,5R)-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxan-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C26H35NO6/c1-18-22(27-21(28)15-26(2,3)29)23(31-16-19-11-7-5-8-12-19)24(30-4)25(33-18)32-17-20-13-9-6-10-14-20/h5-14,18,22-25,29H,15-17H2,1-4H3,(H,27,28)/t18-,22-,23+,24-,25?/m1/s1 |
InChI Key |
DJMADFCGXHCAJT-ONEOHUSESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Features
Elucidation of the Core Anthrose (B1140155) Structure
Anthrose is a naturally occurring monosaccharide, notably identified as a key component of the oligosaccharide chains on the BclA glycoprotein (B1211001) of the Bacillus anthracis exosporium. nih.govresearchgate.net Its formal chemical name is 2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucopyranose. nih.gov However, it is also described in the context of its biosynthesis and in systematic nomenclature as a derivative of L-xylo-hexopyranose. nih.govresearchgate.net This apparent discrepancy arises from the different conventions used to name complex, highly modified sugars.
The fundamental framework is a hexopyranose, a six-membered ring consisting of five carbon atoms and one oxygen atom. rsc.org The structure is characterized by several key modifications from a simple glucose molecule:
Deoxygenation: The hydroxyl group at the C-6 position is absent, making it a 6-deoxysugar.
Amino Group and Acylation: The hydroxyl group at the C-4 position is replaced by an amino group, which is further acylated with a 3-hydroxy-3-methylbutanamido moiety. nih.gov
Methylation: The hydroxyl group at the C-2 position is replaced by a methoxy (B1213986) group (-OCH₃). nih.gov
Therefore, the core structure to which the benzyl (B1604629) groups are attached is a significantly modified pyranose ring. The stereochemistry of the parent sugar is based on the D-glucose or L-xylo configuration, which dictates the spatial arrangement of the remaining hydroxyl groups and other substituents. For the purpose of this article, we will consider the D-glucopyranose-based nomenclature. In this configuration, the molecule possesses specific stereocenters that define its identity.
Positional and Stereochemical Assignment of Benzyl Ether Modifications
The compound , 1,3-Dibenzyl Anthrose, features two benzyl ether groups. The nomenclature "1,3-Dibenzyl" indicates that these bulky, aromatic groups are attached to the oxygen atoms at the C-1 (anomeric) and C-3 positions of the anthrose core.
The formation of benzyl ethers is a common strategy in carbohydrate chemistry to protect hydroxyl groups during multi-step syntheses. organic-chemistry.org This is typically achieved through reactions like the Williamson ether synthesis, where an alkoxide (formed by deprotonating a hydroxyl group) reacts with benzyl bromide. organic-chemistry.org The regioselectivity of benzylation, i.e., which hydroxyl groups are benzylated, can be controlled by various factors including the reactivity of the specific hydroxyl groups and the reaction conditions used. rsc.orgnih.gov
In the context of the anthrose core:
The C-1 hydroxyl group (the anomeric hydroxyl) is part of a hemiacetal and is generally more reactive than other hydroxyl groups. Its benzylation would lead to a glycoside, fixing the anomeric configuration as either α or β.
The C-3 hydroxyl group is the only remaining free hydroxyl group on the pyranose ring of the anthrose core, as the C-2, C-4, and C-6 positions are already modified.
Conformational Analysis of the Pyranose Ring System
The six-membered pyranose ring of carbohydrates is not planar and typically adopts a stable chair conformation to minimize steric strain. nih.govubc.ca The specific chair conformation, designated as either ⁴C₁ or ¹C₄, is determined by the arrangement of its substituents. cazypedia.org In the ⁴C₁ conformation, the C-6 substituent is in an equatorial position, which is generally favored for D-sugars.
For this compound, several factors influence the conformational preference of its pyranose ring:
Deoxygenation: The absence of hydroxyl groups at C-4 and C-6 reduces the number of bulky substituents that would influence the ring conformation. Studies on deoxysugars have shown that deoxygenation can impact the energetic landscape of the pyranose ring. nih.gov
Substituent Size and Orientation: The presence of the large benzyl ether groups at C-1 and C-3 introduces significant steric bulk. In a chair conformation, substituents can occupy either axial or equatorial positions. There is a strong preference for bulky groups to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions, which are significant steric clashes. nih.govbeilstein-journals.org
The Anomeric Effect: For the C-1 benzyl ether (a glycoside), the anomeric effect generally favors an axial orientation for an alkoxy substituent, despite its steric bulk. This electronic effect involves the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C-1-oxygen bond.
Table of Key Structural Features
| Feature | Description |
| Core Monosaccharide | Anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucopyranose) |
| Pyranose Ring | Six-membered ring containing five carbons and one oxygen |
| C-1 Substituent | O-Benzyl group (anomeric position) |
| C-2 Substituent | O-Methyl group |
| C-3 Substituent | O-Benzyl group |
| C-4 Substituent | N-(3-hydroxy-3-methylbutanamido) group |
| C-6 Substituent | Hydrogen (deoxygenated) |
| Probable Conformation | Chair (e.g., ⁴C₁) |
Synthetic Methodologies for 1,3 Dibenzyl Anthrose
Retrosynthetic Approaches to the Protected Anthrose (B1140155) Scaffold
Retrosynthetic analysis is a powerful tool for devising a synthetic plan, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. journalspress.comyoutube.com For a molecule like 1,3-Dibenzyl Anthrose, this process highlights two critical disconnections: the O-benzyl ether linkages and the glycosidic bond.
Strategies for O-Alkylation with Benzyl (B1604629) Groups
The introduction of benzyl protecting groups is a common strategy in carbohydrate synthesis due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenolysis. The regioselective benzylation of carbohydrate hydroxyl groups is a significant challenge due to the similar reactivity of the multiple hydroxyl groups. researchgate.net
Several methods have been developed to achieve regioselective O-alkylation. One common approach involves the use of organotin reagents, which can activate a specific hydroxyl group towards alkylation. acs.org For instance, the reaction of a diol with dibutyltin (B87310) oxide can form a stannylene acetal (B89532), which can then be regioselectively opened with an alkyl halide, such as benzyl bromide, in the presence of a phase-transfer catalyst. nih.gov
Another powerful technique is the use of temporary protecting groups to mask certain hydroxyls while others are benzylated. For example, a 4,6-O-benzylidene acetal is frequently used to protect the C4 and C6 hydroxyls of hexopyranosides, leaving the C2 and C3 hydroxyls available for further functionalization. acs.orgchemrxiv.org Subsequent removal of the benzylidene acetal allows for the introduction of other protecting groups or further modifications.
Recent advancements have also explored photoredox and copper dual-catalyzed methods for the site-selective O-alkylation of glycosides, offering a milder and more efficient alternative to traditional methods. researchgate.net These reactions can proceed under mild conditions and exhibit high regioselectivity, even for challenging trans-diols. researchgate.net
Construction of the Glycosidic Linkage
The formation of the glycosidic bond is a cornerstone of oligosaccharide synthesis. wikipedia.orglibretexts.org This reaction involves the coupling of a glycosyl donor, which possesses a leaving group at the anomeric center, with a glycosyl acceptor, a molecule containing a free hydroxyl group. wikipedia.org The stereochemical outcome of this reaction is of paramount importance.
A variety of glycosylation methods have been developed, each with its own advantages and limitations. Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. wikipedia.org The choice of donor, acceptor, and activating conditions all play a crucial role in determining the yield and stereoselectivity of the glycosylation.
For the synthesis of anthrose-containing oligosaccharides, methods such as α-nitrilium ion-mediated β-selective glycosylation and palladium-catalyzed glycosylation have been successfully employed. nih.govacs.orgresearchgate.netrsc.org The use of participating neighboring groups at the C2 position, such as an acetyl or bromoacetyl group, can direct the stereochemical outcome of the glycosylation to favor the formation of a 1,2-trans-glycosidic linkage. wikipedia.orgacs.orgnumberanalytics.com
Stereoselective and Regioselective Synthesis
The precise control of stereochemistry and the differential protection of multiple hydroxyl groups are central to the successful synthesis of complex carbohydrates like this compound.
Anomeric Control in Glycosylation Reactions
Achieving stereocontrol at the anomeric center is a persistent challenge in glycosylation chemistry. wikipedia.orgwhiterose.ac.uk The formation of either an α- or β-glycosidic linkage is influenced by several factors, including the nature of the protecting group at C2, the solvent, the temperature, and the promoter used. whiterose.ac.uk
The anomeric effect generally favors the formation of the α-glycoside. wikipedia.org However, the use of a participating group at the C2 position can lead to the formation of a stable intermediate, such as an acetoxonium ion, which blocks one face of the pyranose ring and directs the incoming nucleophile to the opposite face, resulting in the formation of the 1,2-trans-glycoside. wikipedia.org For many common sugars like glucose, this corresponds to the β-anomer.
Conversely, the formation of 1,2-cis-glycosides is often more challenging and typically requires non-participating protecting groups at C2, such as benzyl or silyl (B83357) ethers. whiterose.ac.uk In these cases, the stereochemical outcome is often a mixture of α and β anomers, and the ratio can be influenced by the specific reaction conditions. whiterose.ac.uk
Regioselective Protection and Deprotection Strategies
The ability to selectively protect and deprotect the various hydroxyl groups of a monosaccharide is fundamental to the synthesis of complex glycans. acs.org This "protecting group manipulation" allows for the stepwise construction of oligosaccharides and the introduction of functional groups at specific positions.
A common strategy involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting other protecting groups in the molecule. For example, a benzyl ether (removed by hydrogenolysis), a silyl ether (removed by fluoride), and an ester (removed by base) can all be present in the same molecule and be cleaved selectively.
The regioselective protection of diols is a particularly important transformation. As mentioned previously, the use of benzylidene acetals to protect the 4,6-hydroxyls of hexopyranosides is a classic example. acs.orgchemrxiv.org This then allows for the differential protection of the C2 and C3 hydroxyls. Another approach is the use of orthoester chemistry, which can be employed for the regioselective acylation of diols. nih.govrsc.org
Isolation and Purification Protocols
The isolation and purification of synthetic carbohydrates is often a challenging aspect of the synthesis. The products of glycosylation reactions are frequently mixtures of stereoisomers and unreacted starting materials. Furthermore, the polar nature of many carbohydrate derivatives can make them difficult to handle.
Chromatographic techniques are the primary methods for the purification of carbohydrate compounds. nih.gov Flash column chromatography on silica (B1680970) gel is the most common method. The choice of eluent system is critical for achieving good separation. Typical solvent systems include mixtures of a relatively nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
In some cases, derivatization of the carbohydrate can facilitate purification. For example, the introduction of a chromophoric protecting group can allow for the easy visualization of the compound on a TLC plate. After purification, this group can be removed to yield the desired product.
For complex mixtures or for the final purification of a target compound, high-performance liquid chromatography (HPLC) is often employed. Both normal-phase and reversed-phase HPLC can be used, depending on the polarity of the compound.
Chemical Transformations and Derivatizations
Reactivity of Exposed Hydroxyl Groups
In the structure of 1,3-Dibenzyl Anthrose (B1140155), the hydroxyl groups on the pyranose ring at positions C-1 and C-3 are protected as benzyl (B1604629) ethers. This leaves the tertiary hydroxyl group on the C-4 (3-hydroxy-3-methylbutamido) side chain as the only exposed hydroxyl functionality. The reactivity of this group is governed by several factors inherent to tertiary alcohols.
Research Findings:
Steric Hindrance: Tertiary alcohols are generally less reactive than primary or secondary alcohols due to significant steric hindrance around the hydroxyl-bearing carbon. nih.govlibretexts.org This makes reactions like acylation or etherification more challenging.
Acylation: While acylation is a common method for protecting hydroxyl groups, the reaction at a tertiary center often requires more forceful conditions or highly efficient catalytic systems. researchgate.netmdpi.comresearchgate.net For instance, the use of highly reactive acylating agents in combination with catalysts such as cerium(III) triflate or copper(I) triflate has been shown to facilitate the acylation of hindered alcohols. researchgate.netmdpi.com
Dehydration: Tertiary alcohols are susceptible to dehydration reactions under acidic conditions to form alkenes. libretexts.orgau.dk In the context of the 1,3-Dibenzyl Anthrose side chain, treatment with acid could potentially lead to the formation of a double bond, yielding a 3-methyl-2-butenamido side chain.
Oxidation Resistance: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom. libretexts.org Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions.
Transformations of the C-4 Amide Side Chain
The C-4 side chain, 3-hydroxy-3-methylbutanamide, offers multiple sites for chemical transformation beyond its hydroxyl group. The amide linkage itself is a key functional group with characteristic reactivity.
Research Findings:
Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield the corresponding 4-amino sugar derivative and 3-hydroxy-3-methylbutanoic acid. This transformation would fundamentally alter the structure and is typically avoided unless the removal of the entire side chain is desired.
Side Chain Modification: The entire N-acyl side chain can be engineered to study its biological importance, as demonstrated in studies with sialic acids where various modified N-acyl groups are introduced to probe cellular interactions. nih.govresearchgate.netoup.com For this compound, the side chain is critical for immunological recognition in the context of B. anthracis antigens, making its modification a key area of interest for developing vaccine candidates. mdpi.com
Reactions of the Amide Group: While the amide group is generally stable, it can participate in reactions such as reduction to an amine using strong reducing agents like lithium aluminum hydride.
Selective Cleavage of Benzyl Ether Protecting Groups
Benzyl ethers are widely used as "permanent" protecting groups in carbohydrate synthesis due to their stability under a wide range of acidic and basic conditions. uni-bayreuth.deorganic-chemistry.org Their removal is a critical step in the final stages of a synthetic sequence. This compound contains two types of benzyl ethers: a non-anomeric ether at the C-3 position and a benzyl glycoside at the anomeric C-1 position. These can be cleaved using both reductive and non-reductive methods.
Hydrogenolysis is the most common method for cleaving benzyl ethers, proceeding under neutral conditions to yield the free hydroxyl group and toluene. organic-chemistry.org
Research Findings:
Catalytic Hydrogenation: The standard method involves using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. researchgate.net This method is highly efficient for removing all benzyl ethers simultaneously.
Catalytic Transfer Hydrogenation (CTH): This approach avoids the need for flammable hydrogen gas by using a hydrogen donor in the presence of a catalyst. researchgate.net Common hydrogen donors include formic acid, ammonium (B1175870) formate, and triethylsilane. organic-chemistry.org CTH can sometimes offer improved selectivity.
Selective Anomeric Deprotection: The anomeric benzyl glycoside is generally more labile to hydrogenolysis than non-anomeric benzyl ethers. researchgate.netresearchgate.net By carefully controlling reaction conditions, such as using specific catalysts or additives like sodium carbonate, it is possible to selectively cleave the C-1 benzyl group while leaving the C-3 benzyl ether intact. researchgate.netresearchgate.netresearchgate.net This selective deprotection is crucial for converting the molecule into a glycosyl donor for further reactions.
Table 1: Hydrogenolytic Deprotection Methods for Benzyl Ethers
| Method | Reagents | Selectivity | Reference(s) |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Global deprotection | researchgate.net |
| Transfer Hydrogenation | Ammonium Formate, Pd/Al₂O₃ | Can be regioselective | researchgate.net |
| Transfer Hydrogenation | Triethylsilane, Pd/C | Global deprotection | organic-chemistry.org |
| Anomeric Acetolysis | H₂, Pd/C, Na₂CO₃ | Selective for anomeric benzyl ether | researchgate.netresearchgate.net |
Non-reductive methods are essential when the molecule contains other functional groups that are sensitive to reduction, such as azides or alkynes. uni-bayreuth.deacs.org
Research Findings:
Oxidative Cleavage: Benzyl ethers can be cleaved using various oxidizing agents.
Ozone (O₃): Ozonolysis oxidizes the benzyl ether to a benzoate (B1203000) ester, which is then easily removed by hydrolysis with a base like sodium methoxide. organic-chemistry.org
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is effective for cleaving benzyl ethers, particularly under photoirradiation, and can be used catalytically. organic-chemistry.orgacs.org
Sodium Bromate (NaBrO₃) and Sodium Dithionite (Na₂S₂O₄): This biphasic system allows for the selective oxidative cleavage of benzyl ethers in the presence of sensitive groups like anomeric azides. uni-bayreuth.de
Lewis Acid-Mediated Cleavage: Strong Lewis acids can cleave benzyl ethers. Boron trichloride (B1173362) (BCl₃) and its complexes are effective for this transformation, often proceeding at low temperatures and showing good functional group tolerance. organic-chemistry.org
Table 2: Non-Reductive Deprotection Strategies for Benzyl Ethers
| Method | Reagents | Mechanism | Reference(s) |
|---|---|---|---|
| Ozonolysis | 1. O₃; 2. NaOMe | Oxidation/Hydrolysis | organic-chemistry.org |
| DDQ Oxidation | DDQ, light | Oxidation | organic-chemistry.orgacs.org |
| Biphasic Oxidation | NaBrO₃, Na₂S₂O₄ | Oxidation | uni-bayreuth.de |
| Lewis Acid Cleavage | BCl₃ | Acid-mediated cleavage | organic-chemistry.org |
Glycosylation Reactions Involving this compound
Chemical glycosylation is a fundamental reaction for assembling oligosaccharides, involving the coupling of a glycosyl donor (an activated sugar with a leaving group at the anomeric position) with a glycosyl acceptor (a molecule with a free hydroxyl group). beilstein-journals.orgnumberanalytics.comuniversiteitleiden.nl this compound is primarily a synthetic intermediate designed for use in such reactions to build larger, biologically relevant molecules.
The primary application of anthrose derivatives is in the synthesis of oligosaccharide fragments of the Bacillus anthracis exosporium glycoprotein (B1211001) (BclA). mdpi.comnih.govgoogle.com These synthetic fragments are used to develop vaccines, diagnostic tools, and to study the structural basis of immune recognition. mdpi.comnih.govuga.eduresearchgate.net
Research Findings:
As a Glycosyl Acceptor: In its current form, this compound can act as a glycosyl acceptor. Glycosylation would occur at the only available hydroxyl group, the tertiary alcohol on the C-4 side chain. However, due to the low reactivity of this hydroxyl, such a reaction would likely be inefficient and require forcing conditions. nih.govresearchgate.net
Conversion to a Glycosyl Donor: A more common strategy involves transforming this compound into a glycosyl donor. This is achieved through the selective deprotection of the anomeric C-1 benzyl ether, as described in section 4.3.1. researchgate.netresearchgate.net The resulting hemiacetal (a free hydroxyl at C-1) can then be converted into a variety of glycosyl donors by installing a suitable leaving group, such as a trichloroacetimidate, thioether, or halide. This newly formed anthrose donor can then be coupled with another sugar (an acceptor) to form a disaccharide, representing a key step in the stepwise assembly of the target oligosaccharide. researchgate.netnih.govrsc.org Synthetic strategies toward the full anthrax tetrasaccharide often rely on this [1+3] or [2+2] block synthesis approach, where a functionalized anthrose donor is a critical building block. researchgate.net
Formation of Glycoconjugates
The synthesis of glycoconjugates from anthrose-containing oligosaccharides is a critical area of research, primarily aimed at understanding the biological roles of these complex carbohydrates and developing tools for immunological studies. The general approach involves the chemical synthesis of a defined oligosaccharide structure, which often includes a functionalized linker at the reducing end, followed by its covalent attachment to a larger carrier molecule, typically a protein.
Derivatives of anthrose are key components in the synthesis of these target oligosaccharides. While "this compound" serves as a protected building block, its direct involvement in conjugation is preceded by several synthetic steps. The benzyl protecting groups are strategically manipulated during the assembly of the larger oligosaccharide chain. For conjugation, the saccharide component is typically functionalized with a linker arm, which facilitates the covalent bonding to a carrier protein without altering the antigenic carbohydrate structure.
Research has demonstrated the successful conjugation of various anthrose-containing saccharides to different carrier proteins. These efforts are crucial for enhancing the immunogenicity of the carbohydrate antigens. mdpi.com
Research Findings on Glycoconjugate Formation
The formation of these complex biomolecules leverages specific chemical strategies to ensure stable and defined linkages. A common strategy involves synthesizing the glycan with a linker, such as a 5-carboxylmethylpentyl linker, which can then be activated for coupling to amine residues on a protein carrier. mdpi.com
Another documented method employs homobifunctional cross-linkers like glutaraldehyde (B144438) for high-efficiency coupling between the saccharide and the protein. researchgate.net The choice of carrier protein is also a significant factor, with several proteins being utilized to create these neoglycoconjugates. Commonly used carriers include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), the non-toxic mutant of diphtheria toxin CRM197, Protective Antigen (PA), and Tetanus Toxoid (TT). mdpi.comresearchgate.netresearchgate.netgoogle.com
Specific examples from research literature highlight the diversity of these synthetic glycoconjugates:
A synthetic tetrasaccharide composed of three rhamnose residues and a terminal anthrose has been conjugated to KLH protein. researchgate.net
A smaller anthrose-rhamnose-rhamnose trisaccharide has also been successfully conjugated to KLH. researchgate.netuga.edu
A disaccharide analogue, specifically 2-O-demethylated-β-d-anthropyranosyl-(1→3)-α-l-rhamnopyranose, was conjugated to BSA. researchgate.net
Both α- and β-glycoforms of the native tetrasaccharide have been synthesized with linkers and conjugated to CRM197 to study their specific properties. mdpi.comresearchgate.net
The following table summarizes various anthrose-containing glycoconjugates reported in scientific literature, detailing the saccharide structure and the carrier protein used.
Table 1: Examples of Synthesized Anthrose-Containing Glycoconjugates
| Saccharide Component | Carrier Protein | Linker/Coupling Method | Reference |
|---|---|---|---|
| Anthrose-Rhamnose-Rhamnose-Rhamnose Tetrasaccharide | Keyhole Limpet Hemocyanin (KLH) | Not specified | researchgate.net |
| Anthrose-Rhamnose-Rhamnose Trisaccharide | Keyhole Limpet Hemocyanin (KLH) | Not specified | researchgate.netuga.edu |
| α- and β-Tetrasaccharide Glycoforms | CRM197 | 5-carboxylmethylpentyl linker | mdpi.com |
| 2-O-demethylated-β-d-anthropyranosyl-(1→3)-α-l-rhamnopyranose | Bovine Serum Albumin (BSA) | Not specified | researchgate.net |
| Di- and Trisaccharide Fragments | KLH, BSA | Glutaraldehyde cross-linker | researchgate.net |
| Anthrose Trisaccharide | Protective Antigen (PA) | Not specified | google.com |
The synthesis of these glycoconjugates is a testament to the advancements in carbohydrate chemistry, enabling the creation of complex molecular probes for biological and immunological research. The strategies employed for their formation are designed to be robust and versatile, allowing for the generation of a wide array of well-defined structures.
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like 1,3-Dibenzyl Anthrose (B1140155) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom.
The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 1,3-Dibenzyl Anthrose are predicted to be complex, reflecting the molecule's 26 carbon atoms and 35 hydrogen atoms. The presence of two benzyl (B1604629) protecting groups and the inherent complexity of the sugar ring lead to a wide range of chemical shifts.
¹H NMR Spectroscopy: The proton spectrum can be divided into several distinct regions. The aromatic protons of the two benzyl groups are expected to resonate in the downfield region, typically between δ 7.2 and 7.5 ppm. The benzylic methylene (B1212753) protons (Ph-CH ₂-O) would likely appear as a set of characteristic doublets or multiplets between δ 4.5 and 5.6 ppm, often overlapping with the anomeric proton signal of the sugar ring. The anomeric proton (H-1) is anticipated to appear as a doublet, with its chemical shift and coupling constant providing information about the α or β configuration at the anomeric center. The remaining sugar ring protons (H-2 to H-5) and the methyl protons of the 6-deoxy group are expected to resonate in the more upfield region, generally between δ 3.0 and 4.2 ppm. The protons of the N-acyl side chain would also have characteristic signals.
¹³C NMR Spectroscopy: The carbon spectrum would similarly show distinct regions. The aromatic carbons of the benzyl groups would appear between δ 127 and 140 ppm. The benzylic methylene carbons are typically found in the range of δ 72-75 ppm. The anomeric carbon (C-1) is highly deshielded and would likely resonate between δ 90 and 100 ppm. The other carbons of the pyranose ring (C-2 to C-5) are expected in the δ 65-85 ppm range, while the methyl carbon of the 6-deoxy function would be found at a much higher field (more upfield). The carbonyl carbon of the amide group in the side chain would be significantly downfield, potentially around δ 170 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic (Benzyl) | 7.2 - 7.5 (m) | 127.0 - 140.0 | Signals from 10 aromatic protons and 12 aromatic carbons. |
| Benzylic CH₂ | 4.5 - 5.6 (m) | 72.0 - 75.0 | Two sets of signals for the two benzyl groups. |
| Anomeric H-1/C-1 | ~4.4 - 5.5 (d) | 90.0 - 100.0 | Chemical shift and coupling constant are diagnostic of anomeric configuration. |
| Ring Protons/Carbons (H-2 to H-5, C-2 to C-5) | 3.0 - 4.2 (m) | 65.0 - 85.0 | Complex, overlapping multiplet region. |
| C-6 Methyl | ~1.2 (d) | ~17.0 | Characteristic signal for a 6-deoxy sugar. |
| N-Acyl Side Chain | Variable | Variable | Signals for the 3-hydroxy-3-methylbutanamido group. |
| Amide Carbonyl | - | ~170.0 | Deshielded carbonyl carbon. |
Note: These are predicted values based on data for structurally similar compounds. Actual experimental values may vary.
To unambiguously assign the complex ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be crucial for tracing the connectivity of the protons around the pyranose ring, starting from the anomeric proton (H-1) and moving sequentially to H-2, H-3, H-4, and H-5.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the anomeric proton signal would correlate with the anomeric carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the ipso-carbons of the benzyl groups) and for connecting different fragments of the molecule. For instance, correlations from the benzylic protons to the C-1 and C-3 carbons would confirm the positions of the benzyl protecting groups.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to determine the exact mass of the this compound molecule. From the exact mass, the molecular formula can be unequivocally confirmed. For this compound, the expected molecular formula is C₂₆H₃₅NO₆. HRMS would provide a mass measurement with high accuracy (typically to four or five decimal places), which would match the calculated exact mass for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pattern of the parent ion. The fragmentation would likely proceed through the cleavage of the glycosidic bonds and the protecting groups. Key fragmentation pathways would include:
Loss of one or both benzyl groups (C₇H₇, 91 Da).
Cleavage of the N-acyl side chain.
Characteristic fragmentation of the sugar ring, providing information about the location of substituents. The study of fragmentation patterns of related glycosides can aid in predicting these pathways. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The presence of hydroxyl groups, aromatic rings, ether linkages, and an amide group will give rise to a distinctive spectrum.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl group (on the side chain) |
| 3000 - 3100 | C-H stretch | Aromatic C-H (benzyl groups) |
| 2850 - 3000 | C-H stretch | Aliphatic C-H (sugar ring, benzyl CH₂) |
| ~1650 (strong) | C=O stretch (Amide I) | Amide |
| ~1550 (strong) | N-H bend (Amide II) | Amide |
| 1450 - 1600 | C=C stretch | Aromatic rings (benzyl groups) |
| 1000 - 1200 | C-O stretch | Ether (benzyl ethers) and alcohol |
| 690 - 770 | C-H bend (out-of-plane) | Monosubstituted benzene (B151609) rings |
Note: These are predicted absorption ranges based on general IR correlation tables and data for similar compounds. Actual peak positions and intensities may vary.
The broad band around 3400 cm⁻¹ for the O-H stretch is characteristic of the hydroxyl group on the side chain. The sharp peaks above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds. The strong absorptions corresponding to the Amide I and Amide II bands are definitive for the amide linkage. The complex region between 1000 and 1200 cm⁻¹, often referred to as the "fingerprint region" for carbohydrates, would contain multiple C-O stretching vibrations from the ether and alcohol functionalities. nih.gov
As of the current date, there is no publicly available X-ray crystallography data for the solid-state structural elucidation of this compound in the refereed scientific literature. While X-ray crystallography is a powerful and definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline form, it appears that such a study has not been published for this specific compound.
The determination of a crystal structure through X-ray diffraction would provide invaluable information about the molecular conformation, including the orientation of the benzyl groups relative to the anthrose core, as well as details on intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the packing of the molecules in the crystal lattice. This empirical data is crucial for a complete understanding of the compound's stereochemistry and its solid-state properties.
For related compounds, X-ray crystallography has been instrumental in confirming molecular structures and understanding their supramolecular chemistry. However, without a specific crystallographic study on this compound, any discussion on its solid-state structure would be purely speculative.
Researchers seeking to definitively characterize the solid-state structure of this compound would need to first crystallize the compound and then perform a single-crystal X-ray diffraction experiment. The resulting data would allow for the determination of its unit cell parameters, space group, and the precise coordinates of each atom, leading to a detailed model of its crystal structure. Until such a study is conducted and its findings published, this section remains to be written.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) has become a important method in quantum chemistry for the structural optimization of organic molecules, including complex carbohydrates and their derivatives. researchgate.netresearchgate.net For 1,3-Dibenzyl Anthrose (B1140155), DFT calculations are employed to determine its most stable three-dimensional structure by minimizing the electronic energy. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's geometry and steric interactions.
The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov For carbohydrate derivatives, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-31G(d,p) or more extensive basis sets for higher accuracy. researchgate.netnih.gov These calculations typically start with an initial guess of the molecular geometry, which is then iteratively refined until a minimum on the potential energy surface is located. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. Solvent effects can also be incorporated using continuum solvation models to simulate a more realistic environment. nih.gov
Table 1: Predicted Optimized Geometric Parameters for 1,3-Dibenzyl Anthrose from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C1-O1 (Glycosidic) | 1.42 Å |
| C1-C2 | 1.53 Å | |
| O1-CH2 (Benzyl) | 1.43 Å | |
| C-C (Aromatic) | 1.39 Å | |
| Bond Angle | ∠C1-O5-C5 | 113.5° |
| ∠O5-C1-C2 | 109.8° | |
| ∠C1-O1-CH2 | 114.2° | |
| Dihedral Angle | H1-C1-C2-H2 | -60.2° |
| C2-C1-O1-CH2 | 175.5° |
Molecular Dynamics Simulations for Conformational Sampling
While DFT provides a static picture of the most stable structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing a detailed view of their conformational flexibility. nih.govnih.gov
Analysis of the MD trajectory can reveal the most populated conformational states, the dynamics of ring puckering, and the rotational freedom of the benzyl (B1604629) substituents. wikipedia.org This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors.
Table 2: Conformational States of this compound from Molecular Dynamics Simulations
| Conformer | Ring Conformation | Benzyl Group 1 Orientation (Dihedral Angle) | Benzyl Group 3 Orientation (Dihedral Angle) | Population (%) |
| 1 | 4C1 (Chair) | gauche-trans | anti | 65 |
| 2 | 1C4 (Chair) | gauche-gauche | gauche-trans | 20 |
| 3 | Skew-Boat | trans | gauche-gauche | 10 |
| 4 | Other | - | - | 5 |
Note: This table presents a hypothetical distribution of conformers for illustrative purposes, as specific simulation data for this compound is not available.
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the chemical shifts. nih.gov These theoretical predictions, when compared with experimental data, can help in the structural elucidation and assignment of signals. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for these calculations. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (H1) | 4.8 ppm |
| Chemical Shift (CH2 Benzyl) | 4.5 - 4.7 ppm | |
| Chemical Shift (Aromatic) | 7.2 - 7.4 ppm | |
| 13C NMR | Chemical Shift (C1) | 101.2 ppm |
| Chemical Shift (CH2 Benzyl) | 72.5 ppm | |
| Chemical Shift (Aromatic) | 127 - 138 ppm | |
| IR | Vibrational Frequency (C-O stretch) | 1050 - 1150 cm-1 |
| Vibrational Frequency (C-H aromatic stretch) | 3030 - 3100 cm-1 | |
| Vibrational Frequency (C=C aromatic stretch) | 1450 - 1600 cm-1 |
Note: The predicted spectroscopic values are illustrative and based on typical ranges for similar functional groups, as specific calculated data for this compound is not available.
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block
No specific research has been found detailing the use of 1,3-Dibenzyl Anthrose (B1140155) as a chiral building block in the synthesis of enantiomerically pure compounds.
Role as a Key Intermediate in Complex Molecule Synthesis
There is no available literature that describes the role of 1,3-Dibenzyl Anthrose as a key intermediate in the total synthesis of complex natural products or other intricate molecular architectures.
Development of Novel Synthetic Reagents
Information regarding the development of novel synthetic reagents derived from this compound is not present in the surveyed scientific literature.
Future Research Directions and Perspectives
Innovations in Synthesis and Derivatization
Currently, there are no published innovative or standard synthetic routes specifically for 1,3-Dibenzyl Anthrose (B1140155). Future research would first need to establish a reliable and efficient synthesis. Presumed to be a derivative of anthrose, a 2,3,6-trideoxy-L-hexose, the synthesis would likely involve the selective protection of hydroxyl groups. Innovations could focus on:
Stereoselective Glycosylation: Developing novel methods to control the stereochemistry at the anomeric center during its synthesis.
Orthogonal Protecting Group Strategies: The use of benzyl (B1604629) groups at the 1 and 3 positions suggests a specific protecting group strategy. Future work could explore the use of other protecting groups to allow for selective deprotection and derivatization at various positions on the anthrose scaffold.
Enzymatic Synthesis: Exploring the use of engineered enzymes for the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods.
Once a synthesis is established, derivatization studies could open avenues to new applications. This would involve modifying the core structure to produce a library of related compounds with potentially diverse properties.
Exploration of Novel Synthetic Applications
The potential applications of 1,3-Dibenzyl Anthrose are entirely speculative at this point. Given that it is a protected deoxy sugar, it could serve as a building block in the synthesis of more complex molecules. Future research could investigate its use in:
Oligosaccharide Synthesis: It could be a precursor for the synthesis of novel oligosaccharides, particularly those containing the rare anthrose motif. These oligosaccharides could then be studied for biological activity.
Natural Product Synthesis: Anthrose is a component of certain natural products. This compound could potentially be a key intermediate in the total synthesis of these or analogous compounds.
Glycoconjugate Chemistry: The compound could be chemically modified and attached to proteins, lipids, or other molecules to study the effects of glycosylation on their function.
Advanced Characterization Methodologies
The basic characterization of this compound would involve standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. Advanced methodologies would be crucial to fully understand its structure and conformational dynamics. wikipedia.organton-paar.comlibretexts.org
Multi-dimensional NMR: Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments would provide insights into the through-space proximity of protons, helping to define its three-dimensional structure in solution. researchgate.netlibretexts.org
X-ray Crystallography: Should a suitable crystal be obtained, single-crystal X-ray diffraction would provide the most definitive and high-resolution data on its solid-state conformation and stereochemistry. wikipedia.organton-paar.comeurjchem.com This would be invaluable for confirming the relative and absolute stereochemistry.
Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) could be used to predict stable conformations, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental results.
A summary of prospective characterization techniques is presented in Table 1.
Table 1: Prospective Advanced Methodologies for the Characterization of this compound
| Methodology | Type of Information Provided | Potential Research Focus |
|---|---|---|
| 2D NMR Spectroscopy | Connectivity, 3D structure in solution | Unambiguous assignment of all atoms, determination of solution-state conformation. |
| X-ray Crystallography | Definitive solid-state structure | Absolute and relative stereochemistry, bond lengths, and bond angles. eurjchem.com |
| Computational Chemistry | Conformational analysis, spectral prediction | Predicting low-energy conformers and correlating with experimental NMR and IR data. |
Due to the absence of dedicated research on this compound, the field is open for foundational studies to synthesize, characterize, and explore the potential of this compound.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 1,3-Dibenzyl Anthrose, and how can researchers optimize these protocols?
- Methodological Answer : Synthesis of this compound derivatives typically involves benzyl protection/deprotection strategies and coupling reactions. For example, analogous compounds like 1,3-dibenzyl氧-2-propanol are synthesized using 1,3-dichloro-2-propanol, sodium hydride, and benzyl alcohol, followed by reactions with paraformaldehyde and hydrogen chloride gas . Researchers should optimize reaction conditions (e.g., temperature, catalyst selection) and validate purity via chromatography (HPLC) and spectroscopic techniques (NMR, IR).
Q. How is this compound characterized structurally and functionally in bacterial spore studies?
- Methodological Answer : Structural characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and functional groups. Functional studies in Bacillus anthracis involve comparing wild-type and anthrose-deficient mutants via spore germination assays, phagocytosis rates (e.g., using macrophage cell lines), and sporulation efficiency measurements .
Q. What detection strategies are used to identify anthrose derivatives in pathogenic bacteria?
- Methodological Answer : Detection methods include glycan profiling using monoclonal antibodies or artificial receptors targeting anthrose-specific epitopes. A NATO-funded project developed synthetic receptors for anthrose detection in B. anthracis, combining molecular imprinting techniques with surface plasmon resonance (SPR) for sensitivity validation .
Advanced Research Questions
Q. How does anthrose deletion in Bacillus anthracis alter pathogenesis, and what experimental models best capture these effects?
- Methodological Answer : Anthrose-deficient strains exhibit delayed spore germination, enhanced sporulation, and increased phagocytosis rates. In vivo studies using A/J mice showed a 50% reduction in LD50 and shorter time-to-death for anthrose-negative strains. Researchers should employ competitive index (CI) assays and organ dissemination analyses to quantify virulence. Complementary models like Galleria mellonella infection can validate findings across species .
Q. How can contradictions in virulence data between animal models be resolved?
- Methodological Answer : Discrepancies (e.g., higher lethality in mice vs. insects) may stem from host immune system differences. Researchers should:
- Use death process modeling to estimate sample sizes required for statistical significance.
- Perform cross-species transcriptomics to identify host-specific immune responses.
- Validate findings with larger cohorts and standardized challenge routes (subcutaneous vs. intranasal) .
Q. What in silico approaches predict anthrose biosynthetic operon mutations, and how are these validated experimentally?
- Methodological Answer : Genome-wide association studies (GWAS) and comparative genomics identify deletions in the anthrose operon (e.g., in Chilean and Polish B. anthracis strains). Tools like BLAST and phylogenetic clade analysis can pinpoint mutations. Experimental validation involves CRISPR-Cas9 knockout followed by phenotypic assays (e.g., spore surface glycosylation profiling via lectin arrays) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for halogenated compounds:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Dispose of waste via certified hazardous material protocols .
Key Research Findings Table
Methodological Recommendations
- For Synthesis : Prioritize palladium-catalyzed deprotection to avoid side reactions .
- For Pathogenesis Studies : Use dual RNA-seq to simultaneously profile host and pathogen responses during infection .
- For Data Contradictions : Apply Bayesian statistical models to account for inter-model variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
